molecular formula C17H26ClNO B12421426 Eperisone-d10 Hydrochloride

Eperisone-d10 Hydrochloride

Cat. No.: B12421426
M. Wt: 305.9 g/mol
InChI Key: GTAXGNCCEYZRII-WGXYFZCDSA-N
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Description

Eperisone-d10 Hydrochloride: is a deuterium-labeled derivative of Eperisone Hydrochloride. Eperisone Hydrochloride is an antispasmodic agent used for the treatment of diseases characterized by muscle stiffness and pain. It works by relaxing both skeletal muscles and vascular smooth muscles, demonstrating a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex .

Preparation Methods

Industrial Production Methods: The industrial production of Eperisone-d10 Hydrochloride involves the use of advanced synthetic chemistry techniques to ensure the incorporation of deuterium atoms into the Eperisone Hydrochloride molecule. This process requires precise control of reaction conditions to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Eperisone-d10 Hydrochloride, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions: The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced derivatives .

Scientific Research Applications

Eperisone-d10 Hydrochloride has several scientific research applications, including but not limited to:

Mechanism of Action

Eperisone-d10 Hydrochloride exerts its effects by relaxing both skeletal muscles and vascular smooth muscles. The mechanism of action involves the inhibition of voltage-gated calcium channels, leading to a reduction in muscle spindle sensitivity and suppression of the pain reflex. This results in the alleviation of muscle stiffness and pain, improvement of circulation, and reduction of myotonia .

Properties

Molecular Formula

C17H26ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2;

InChI Key

GTAXGNCCEYZRII-WGXYFZCDSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CC)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl

Origin of Product

United States

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